molecular formula C25H23N3O3 B213896 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Katalognummer B213896
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: AHIXNYGUECKYOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, also known as DPPM, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. In

Wissenschaftliche Forschungsanwendungen

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various scientific research applications, including its use as a potential anticancer agent. Studies have shown that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Wirkmechanismus

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. In neurodegenerative diseases, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the aggregation of amyloid beta peptides. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide in lab experiments is its high purity and yield. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to be stable under various conditions, making it suitable for long-term studies. However, one of the limitations of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is its low solubility in water, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new formulations of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide that can improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is a novel compound that has shown potential applications in various scientific research fields, including its use as an anticancer agent and in the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various signaling pathways and the aggregation of amyloid beta peptides. While N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments, its low solubility in water may limit its use in certain experiments. However, there are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases and the optimization of its synthesis method.

Synthesemethoden

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with benzoyl chloride to obtain the final compound, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide. This method has been optimized to yield high purity and high yield of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide.

Eigenschaften

Produktname

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Molekularformel

C25H23N3O3

Molekulargewicht

413.5 g/mol

IUPAC-Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)25(29)26-16-20-17-28(21-11-7-4-8-12-21)27-24(20)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)

InChI-Schlüssel

AHIXNYGUECKYOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.